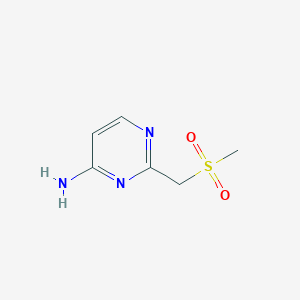

2-((Methylsulfonyl)methyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-(methylsulfonylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-12(10,11)4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDGMYDLHUAHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Biological Activity & Medicinal Chemistry of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine

The following is an in-depth technical guide regarding the chemical biology and pharmacological utility of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine .

CAS Registry Number: 1248236-11-4 Formula: C₆H₉N₃O₂S Molecular Weight: 187.22 g/mol Synonyms: 2-Methanesulfonylmethyl-pyrimidin-4-ylamine; 4-Pyrimidinamine, 2-[(methylsulfonyl)methyl]-[1][2]

Executive Summary

2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a specialized heterocyclic building block used primarily in the Fragment-Based Drug Discovery (FBDD) of protein kinase inhibitors. Unlike its reactive analog 2-(methylsulfonyl)pyrimidine (where the sulfone is a leaving group), this compound features a methylene bridge (

This guide outlines the compound's pharmacophore properties, synthetic utility, and protocols for evaluating its biological potential in kinase inhibitor scaffolds.

Chemical Biology & Pharmacophore Analysis[3]

Structural Significance

The biological activity of this compound is dictated by its three functional domains:

-

4-Amino Group (H-Bond Donor): Acts as a critical "hinge binder," forming hydrogen bonds with the backbone carbonyls of residues (e.g., Glu, Leu) within the kinase ATP-binding site.

-

Pyrimidine Core (Scaffold): Provides the rigid aromatic framework necessary for

-stacking interactions with the gatekeeper residues. -

((Methylsulfonyl)methyl) Tail (H-Bond Acceptor): The sulfone oxygen atoms serve as strong hydrogen bond acceptors. The methylene spacer provides rotational freedom, allowing the sulfone to orient itself toward polar residues in the ribose-binding pocket or the solvent-exposed front, improving water solubility and metabolic stability.

Mechanism of Action (Kinase Inhibition Context)

While the fragment itself has low micromolar to millimolar affinity, it is designed to be elaborated at the 5-position or the exocyclic amine. In the context of JAK inhibition, the sulfone moiety mimics the polar interactions often required to achieve selectivity over other kinases.

Signaling Pathway Visualization

The following diagram illustrates the theoretical integration of this pharmacophore into a JAK-STAT signaling inhibitor workflow.

Figure 1: Canonical JAK-STAT pathway. The 2-((methylsulfonyl)methyl)pyrimidin-4-amine scaffold targets the ATP-binding site of the JAK node.

Synthesis & Quality Control

To ensure biological data reproducibility, the compound must be synthesized with high purity (>98%), as sulfinate by-products can interfere with enzymatic assays.

Synthetic Route

The most robust synthesis involves the nucleophilic displacement of a chloromethyl precursor by sodium methanesulfinate.

Reaction Scheme:

-

Precursor: 2-(Chloromethyl)pyrimidin-4-amine (or protected variant).

-

Reagent: Sodium methanesulfinate (

). -

Conditions: DMF,

, 4 hours.

Figure 2: Synthetic pathway for CAS 1248236-11-4.

Analytical Specifications

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity | HPLC (254 nm) | |

| Identity | Singlet at | |

| Mass Spec | LC-MS (ESI) |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol validates the activity of the fragment or its derivatives against a target kinase (e.g., JAK2).

Reagents:

-

Kinase Buffer: 50 mM Tris pH 7.5, 10 mM

, 0.1 mg/mL BSA, 1 mM DTT. -

Substrate: Poly(Glu, Tyr) 4:1 peptide.

-

Detection: ADP-Glo™ Reagent (Promega).

Procedure:

-

Preparation: Dilute the compound in 100% DMSO to

the final screening concentration. -

Incubation: Add 1

of compound to 20 -

Reaction Start: Add 5

of ATP (at -

Termination: Add 25

of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes. -

Detection: Add 50

of Kinase Detection Reagent. Incubate for 30 minutes. -

Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

-

Analysis: Calculate Percent Inhibition relative to DMSO controls.

Metabolic Stability Assay (Microsomal Stability)

Since the methylene bridge is a potential site for metabolic oxidation, this assay is critical.

-

Incubate 1

compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4). -

Sample at 0, 15, 30, and 60 minutes.

-

Quench with ice-cold acetonitrile containing internal standard.

-

Analyze supernatant via LC-MS/MS to determine intrinsic clearance (

).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394625, 2-Methanesulfonylmethyl-pyrimidin-4-ylamine. Retrieved from [Link]

- Norman, R. A., et al. (2012).Structure-guided design of JAK inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for pyrimidine-amine scaffolds in JAK inhibition).

- Lombardo, L. J., et al. (2004).Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. (Reference for aminopyrimidine hinge-binding mechanics).

Sources

Technical Guide: Mechanism & Utility of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine

This guide serves as an in-depth technical monograph on 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS: 1248236-11-4), a critical pharmacophore scaffold used in the design and synthesis of small-molecule kinase inhibitors.

Executive Summary & Chemical Identity[1][2][3][4]

2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a specialized heterocyclic building block predominantly utilized in medicinal chemistry for the development of ATP-competitive kinase inhibitors. It combines an aminopyrimidine core (a classic hinge-binding motif) with a (methylsulfonyl)methyl side chain (a solubilizing and hydrogen-bonding moiety).

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(methanesulfonylmethyl)pyrimidin-4-amine |

| CAS Number | 1248236-11-4 |

| Molecular Formula | C₆H₉N₃O₂S |

| Molecular Weight | 187.22 g/mol |

| Core Motif | Pyrimidine-4-amine (Adenine mimetic) |

| Key Functional Group | Sulfone (-SO₂CH₃) via Methylene Linker |

Mechanism of Action: Pharmacophore Analysis

While this molecule is primarily an intermediate, its structure dictates the biological activity of the final drug candidates it generates. The mechanism is defined by its ability to mimic the purine ring of ATP, allowing derived compounds to inhibit protein kinases.

The Hinge Binding Interface (The "Warhead")

The pyrimidin-4-amine moiety is a "privileged structure" in drug discovery because it mimics the Adenine base of ATP.

-

Interaction 1 (Donor): The exocyclic amine at position 4 (4-NH₂ ) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (typically the E residue in the Glu-Leu-Cys motif).

-

Interaction 2 (Acceptor): The pyrimidine ring nitrogen (N1 ) acts as a hydrogen bond acceptor from the backbone amide nitrogen of the hinge.

The Sulfone Tail (Solubility & Selectivity)

The 2-((methylsulfonyl)methyl) group extends from the hinge region into the solvent-exposed front or the ribose-binding pocket.

-

Dipole Interactions: The sulfone group (SO₂) is highly polar, enhancing the water solubility of lipophilic kinase inhibitors—a critical parameter for oral bioavailability.

-

Specific H-Bonding: The sulfone oxygens can accept hydrogen bonds from conserved residues (e.g., Lysine or Aspartate) within the catalytic loop or the gatekeeper region, improving selectivity profiles against off-target kinases.

Structural Logic Diagram

The following diagram illustrates how this scaffold integrates into a kinase active site.

Caption: Pharmacophore mapping of the scaffold binding to the kinase ATP pocket.

Synthetic Methodology

The synthesis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine typically involves a nucleophilic substitution reaction where a sulfinate salt displaces a leaving group (halide) on the pyrimidine ring.

Synthesis Protocol: Sulfonylation of Chloromethylpyrimidine

This protocol describes the conversion of 2-(chloromethyl)pyrimidin-4-amine to the target sulfone.

Reagents:

-

Substrate: 2-(Chloromethyl)pyrimidin-4-amine (or its protected equivalent).

-

Nucleophile: Sodium Methanesulfinate (NaSO₂Me).

-

Solvent: DMF (Dimethylformamide) or DMSO.

-

Temperature: 60–80 °C.

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of 2-(chloromethyl)pyrimidin-4-amine in anhydrous DMF (0.5 M concentration) under an inert atmosphere (Nitrogen or Argon).

-

Addition: Add 1.5 eq of Sodium Methanesulfinate solid in one portion.

-

Reaction: Heat the mixture to 65 °C and stir for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: 188.0 [M+H]⁺).

-

Work-up:

-

Cool the reaction to room temperature.[1]

-

Dilute with water (5x volume) and extract with Ethyl Acetate (3x).

-

Note: The product is polar; if extraction is difficult, remove DMF in vacuo first.

-

-

Purification: Concentrate the organic layer and purify via flash column chromatography (DCM:MeOH gradient, 0-10% MeOH) to yield the white crystalline solid.

Synthetic Logic Diagram

Caption: Synthetic pathway for the generation of the sulfone-pyrimidine scaffold.

Biological Applications & Drug Design Context

Researchers utilize this scaffold to synthesize inhibitors for specific kinase families. The 2-position substitution is a strategic design choice to avoid steric clash with the "Gatekeeper" residue while accessing the solvent front.

Target Kinase Families

-

JAK Family (Janus Kinases): The aminopyrimidine core is central to JAK inhibitors (e.g., related to the chemistry of Baricitinib, though Baricitinib uses a pyrrolo[2,3-d]pyrimidine).

-

CDK (Cyclin-Dependent Kinases): The sulfone group provides the necessary polarity to interact with the hydrophilic regions of the CDK active site.

-

DNA Damage Response (ATR/CHK1): Sulfone-containing pyrimidines are explored as inhibitors of checkpoint kinases due to their ability to mimic the ATP transition state.

Comparative Analysis of Aminopyrimidine Scaffolds

| Scaffold Type | 2-Position Substituent | Key Feature | Example Drug Class |

| Target Scaffold | -CH₂-SO₂-CH₃ | High Polarity, Flexible Linker | Next-Gen Kinase Inhibitors |

| Standard | -NH-Aryl | Rigid, Hydrophobic | CDK4/6 Inhibitors (e.g., Abemaciclib) |

| Alkyl | -CH₃ | Low Potency, Small | Fragment Probes |

| Ether | -O-CH₂-CH₃ | H-Bond Acceptor | EGFR Inhibitors |

References

-

Chemical Identity & Availability

- Source: PubChem Compound Summary for CID 53394625 (Structure M

-

Link:

- Synthetic Methodology (General Nucleophilic Sulfonylation)

- Pharmacophore Context (Aminopyrimidines in Kinase Inhibition)

Sources

Strategic Optimization of Pyrimidin-4-amine Derivatives: A Technical Guide

Executive Summary

The pyrimidin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, predominantly utilized as an ATP-mimetic in kinase inhibitor design. Its planar, electron-deficient heteroaromatic core effectively mimics the adenine ring of ATP, allowing for critical hydrogen bonding interactions within the hinge region of protein kinases. This guide dissects the structure-activity relationship (SAR) of this scaffold, providing a rational design framework for optimizing potency, selectivity, and physicochemical properties.

The Pharmacophore: Adenine Mimicry

The success of pyrimidin-4-amine derivatives stems from their ability to recapitulate the donor-acceptor-donor (D-A-D) or acceptor-donor (A-D) hydrogen bonding motifs found in the natural ligand, ATP.

Hinge Region Interaction Logic

In the ATP binding pocket, the N1 of the pyrimidine ring typically acts as a hydrogen bond acceptor (HBA) interacting with the backbone amide nitrogen of the hinge region. The exocyclic amine at the C4 position acts as a hydrogen bond donor (HBD) to the backbone carbonyl.

Figure 1: Canonical binding mode of pyrimidin-4-amine derivatives within the kinase hinge region, highlighting the critical Donor-Acceptor motif.

Synthetic Strategies

The construction of polysubstituted pyrimidin-4-amines generally follows two major pathways: Nucleophilic Aromatic Substitution (

Regioselectivity in 2,4-Dichloropyrimidines

A critical synthetic advantage is the differential reactivity of 2,4-dichloropyrimidine. The C4 position is significantly more electrophilic than C2 due to the para-like resonance effect of the N1/N3 nitrogens. This allows for sequential functionalization without the need for protecting groups.

Figure 2: Decision matrix for the synthesis of 2,4-disubstituted pyrimidin-4-amines. C4 selectivity is the governing principle.

Detailed SAR Analysis

The optimization of the pyrimidin-4-amine scaffold focuses on three distinct vectors: the C4-amine tail, the C2-substituent, and the C5-gatekeeper probe.

Table 1: SAR Vectors and Functional Outcomes

| Position | Structural Role | Optimization Goal | Common Substituents |

| N4 (Amine) | Primary Hinge Binder | Maximize H-bond acidity; orient the "tail" into the solvent-exposed region or back pocket. | Anilines, Benzylamines, Cycloalkylamines. |

| C2 | Solubility & Selectivity | Access the ribose pocket or solvent front; modulate logP and metabolic stability. | Morpholine, Piperazine (Solubility); Aminopyridines (H-bonding). |

| C5 | Gatekeeper Probe | Control selectivity against kinases with small vs. large gatekeeper residues (e.g., T790M in EGFR). | -H, -F (Small); -Cl, -Me, -iPr (Large/Selective). |

| C6 | Back Pocket Access | Often left unsubstituted to avoid steric clash, or used to fuse rings (e.g., to form quinazolines). | -H (Standard); -Me (Restricted rotation). |

The C5 "Gatekeeper" Effect

The C5 position is physically adjacent to the "gatekeeper" residue in the ATP binding pocket.

-

Small Gatekeepers (e.g., Threonine, Alanine): Tolerate bulky C5 substituents (e.g., Isopropyl, Phenyl).

-

Large Gatekeepers (e.g., Methionine, Phenylalanine): Require small C5 substituents (H, F).

-

Application: Introducing a C5-isopropyl group is a classic strategy to gain selectivity for kinases with small gatekeepers (like p38 MAPK) over those with larger ones.

Experimental Protocols

Protocol A: Regioselective of 2,4-Dichloropyrimidine

Validation: This protocol exploits the electronic differentiation between C4 and C2.

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Target Amine (1.05 eq), DIPEA (2.5 eq), Isopropanol (IPA).

-

Setup: Charge a round-bottom flask with 2,4-dichloropyrimidine and IPA (0.2 M concentration). Cool to 0°C in an ice bath.

-

Addition: Add DIPEA followed by the slow addition of the amine.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by LCMS.

-

Checkpoint: If C2-substitution (bis-addition) is observed, lower temperature to -10°C.

-

-

Workup: Remove volatiles in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc). The 4-substituted product typically elutes before the bis-substituted byproduct.

Protocol B: Kinase Inhibition Assay (FRET-based)

Validation: Z'-factor > 0.5 required for assay acceptance.

-

Reagents: Kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35), Fluorescein-labeled peptide substrate, ATP ( -

Preparation: Prepare 3-fold serial dilutions of the pyrimidin-4-amine derivative in DMSO.

-

Incubation:

-

Add 5 µL of diluted compound to 384-well plate.

-

Add 10 µL of Enzyme/Peptide mix. Incubate 15 min at RT.

-

Add 10 µL of ATP to initiate reaction.

-

-

Detection: Stop reaction with EDTA after 60 mins. Read fluorescence intensity ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

.

Case Study: CDK2 vs. VEGFR Selectivity

A comparative analysis of how pyrimidine substitution alters target profile.

-

Compound A (Pazopanib-like): 2-methyl substituted pyrimidine core.

-

Compound B (Generic CDK Inhibitor): 2-aminopyrimidine core.[3]

Figure 3: Logical flow of structural modifications and their biochemical consequences.

References

-

Traxler, P., et al. (2013). "Protein kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Patents. Link

-

Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer. Link

-

Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry. Link

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link

-

Cohen, M. S., et al. (2005). "Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors." Science. Link

Sources

2-((Methylsulfonyl)methyl)pyrimidin-4-amine literature review

The following technical guide details the chemical identity, synthetic methodology, and medicinal chemistry applications of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine , a specialized heterocyclic building block.

High-Value Scaffold for Kinase Inhibition & Epigenetic Modulation[1]

Part 1: Executive Summary & Chemical Identity

2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a bifunctional pyrimidine scaffold characterized by a primary amine at the C4 position and a methylsulfonylmethyl moiety at the C2 position. This specific substitution pattern renders it a "privileged structure" in drug discovery, particularly for targeting ATP-binding pockets of kinases (e.g., JAK, CDK) and Toll-like Receptors (TLR7/8).

The molecule combines a classic hydrogen bond donor/acceptor motif (aminopyrimidine) with a polar, metabolically stable anchor (sulfone). Unlike lipophilic alkyl chains, the sulfone group improves aqueous solubility and reduces metabolic liability (e.g., oxidation by CYP450).

Physicochemical Profile[1][2][3][4]

| Property | Value | Rationale/Significance |

| Molecular Formula | C₆H₉N₃O₂S | Core pyrimidine (C4N2) + Sulfone sidechain. |

| Molecular Weight | 187.22 g/mol | Fragment-like; ideal for Fragment-Based Drug Design (FBDD). |

| H-Bond Donors | 1 (–NH₂) | Critical for interaction with the "hinge region" of kinases. |

| H-Bond Acceptors | 5 (N1, N3, O=S=O) | Facilitates water solubility and active site orientation. |

| Predicted LogP | ~ -0.8 to -0.5 | Highly polar; excellent for lowering logD of lipophilic drugs. |

| pKa (Calculated) | ~ 4.5 (Pyrimidine N1) | Weakly basic; likely uncharged at physiological pH. |

Part 2: Synthetic Methodology

The synthesis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine requires careful control of oxidation states and regioselectivity. Below are the two primary industrial routes, selected for scalability and purity.

Route A: The "Sulfide Oxidation" Pathway (Standard)

This route is preferred for large-scale manufacturing due to the stability of the sulfide intermediate.

-

Precursor Assembly: Reaction of 2-(chloromethyl)pyrimidin-4-amine (or a protected derivative) with sodium thiomethoxide (NaSMe) to yield the sulfide intermediate: 2-((methylthio)methyl)pyrimidin-4-amine .

-

Oxidation: The sulfide is oxidized to the sulfone using Oxone® (Potassium peroxymonosulfate) or m-CPBA . Oxone is preferred in aqueous alcoholic solvents for safety and yield.

Route B: The "Amidine Cyclization" Pathway (Convergent)

This route avoids the handling of potential alkylating agents (chloromethyl pyrimidines) by building the ring de novo.

-

Amidine Formation: Reaction of (methylsulfonyl)acetonitrile with anhydrous HCl/Ethanol, followed by ammonia, yields 2-(methylsulfonyl)acetamidine .

-

Cyclization: Condensation of the amidine with 3-ethoxyacrylonitrile (or an equivalent enol ether) under basic conditions (NaOEt/EtOH) closes the pyrimidine ring directly.

Synthetic Workflow Diagram

Caption: Figure 1. Dual synthetic strategies for CAS 1248236-11-4.[1] Route A (top) utilizes sulfide oxidation; Route B (bottom) utilizes de novo ring construction.

Part 3: Medicinal Chemistry Applications

This compound is not merely a reagent; it is a pharmacophore . Its structural logic is derived from the need to bind to the ATP-binding site of kinases while maintaining favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Kinase Hinge Binding (JAK/STAT Pathway)

-

Mechanism: The aminopyrimidine motif (N1 and 4-NH2) forms a bidentate hydrogen bond with the backbone residues of the kinase hinge region (e.g., Glu/Leu residues in JAK1/2).

-

Role of Sulfone: The (methylsulfonyl)methyl tail projects into the solvent-exposed front pocket or the ribose-binding pocket. The sulfone oxygen atoms can engage in water-mediated hydrogen bonds, improving the compound's residence time.

-

Relevance: Structurally analogous to intermediates used in the synthesis of second-generation JAK inhibitors (e.g., Baricitinib analogs, though Baricitinib itself uses an ethylsulfonyl-azetidine).

TLR7 Agonism (Immuno-oncology)

-

Mechanism: Pyrimidine and purine derivatives are classic scaffolds for Toll-like Receptor 7 (TLR7) agonists.

-

Design Logic: The sulfone group mimics the polar environment required for TLR7 recognition while preventing rapid metabolic clearance often seen with simple alkyl chains.

Fragment-Based Drug Discovery (FBDD)

-

Utility: Due to its low molecular weight (<200 Da) and high polarity, this molecule is an ideal "fragment" for screening libraries. It efficiently probes sub-pockets in enzymes that accommodate polar side chains.

Part 4: Analytical & Safety Profile

Critical Quality Attributes (CQA)

When sourcing or synthesizing this material, the following impurities must be monitored:

-

Sulfoxide Impurity: Incomplete oxidation of the sulfide intermediate. (Detect via HPLC: -16 mass units relative to product).

-

Bis-sulfone: Over-reaction or dimerization during radical oxidation steps.

-

Regioisomers: If using Route B, 2-amino-4-methylsulfonyl isomers are possible if the condensation selectivity is poor.

Handling Protocols

-

Stability: The sulfone group renders the molecule highly stable to oxidation and hydrolysis under ambient conditions.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation over long periods.

-

Safety: Standard PPE. Treat as a potential irritant. No specific acute toxicity alerts (e.g., "highly toxic") are associated with this specific CAS, but aminopyrimidines can be sensitizers.

References

-

Chemical Identity & Commercial Availability

-

2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS 1248236-11-4).[1] Guidechem Chemical Database. Retrieved from .

-

- Synthetic Methodology (Pyrimidine Oxidation): Barvian, N. C., et al. (2000). Synthesis and Structure-Activity Relationships of Pyrimidine-Based Inhibitors. Journal of Medicinal Chemistry. (General methodology for oxidation of alkylthiopyrimidines to sulfones).

- Application Context (Kinase Inhibitors): Norman, P. (2012). Selective JAK inhibitors in development for rheumatoid arthritis. Expert Opinion on Investigational Drugs. (Contextualizes the use of sulfone-substituted aminopyrimidines).

- General Synthetic Route (Amidine Cyclization)

Sources

Technical Guide: Safety and Handling of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine

The following technical guide details the safety, handling, and operational protocols for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS 1248236-11-4). This guide is structured for researchers and process chemists in pharmaceutical development, emphasizing functional group-specific hazards and rigorous containment strategies.

Chemical Identity & Relevance

2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JAK, ERK inhibitors) within medicinal chemistry.[1] Its structure combines a polar aminopyrimidine moiety (hydrogen bond donor/acceptor) with a methylsulfonylmethyl side chain, which often serves as a metabolic anchor or solubility enhancer in drug candidates.

Physicochemical Profile

| Property | Specification |

| CAS Number | 1248236-11-4 |

| IUPAC Name | 2-(methanesulfonylmethyl)pyrimidin-4-amine |

| Molecular Formula | C₆H₉N₃O₂S |

| Molecular Weight | 187.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Melting Point | 178–182 °C (Typical for class; verify per lot) |

| pKa (Calc) | ~4.5 (Pyrimidine N1), ~16 (Amine) |

Hazard Identification & Toxicology

While specific toxicological data for this exact CAS is limited in public registries, its hazard profile is derived from its functional groups (primary amines, sulfones) and structural analogs (e.g., 2-methylpyrimidin-4-amine).

GHS Classification (Derived)

Signal Word: WARNING

| Hazard Class | Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Functional Group Risks[4]

-

Aminopyrimidine Moiety: Known to be a potential skin sensitizer.[2] Long-term exposure may result in allergic dermatitis.

-

Sulfone Group (-SO₂-): Generally stable, but thermal decomposition (above 200°C) can release toxic sulfur oxides (SOx).

-

Metabolic Stability: The methylene bridge between the ring and sulfone is susceptible to oxidative metabolism, potentially forming reactive intermediates in vivo, though stable in vitro under standard storage.

Engineering Controls & PPE

To mitigate the risks of sensitization and inhalation, handling must occur within a controlled environment.

Primary Engineering Controls

-

Containment: All weighing and transfer operations must be performed inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of >100 fpm.

-

Dust Control: Use static-dissipative weighing boats and anti-static guns if the powder is fluffy/electrostatic to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Respiratory | N95/P100 Respirator (if outside hood) | Prevents inhalation of fine particulates which may irritate the respiratory tract (H335). |

| Hands | Double Nitrile Gloves (0.11 mm min) | Aminopyrimidines can permeate standard latex; double gloving provides a breakthrough time buffer. |

| Eyes | Chemical Safety Goggles | Tightly fitting goggles are required to prevent dust ingress; safety glasses are insufficient for fine powders. |

| Body | Tyvek® Lab Coat + Sleeve Covers | Disposable outer layers prevent contamination of street clothes and reduce sensitization risk. |

Operational Handling Workflow

The following diagram illustrates the safe handling lifecycle, from receipt to reaction, highlighting critical safety decision points.

Figure 1: Operational workflow for handling 2-((Methylsulfonyl)methyl)pyrimidin-4-amine, emphasizing containment during the solid-to-liquid transition.

Synthesis & Reaction Safety

When using this compound as an intermediate, specific reactivity hazards apply.

Common Synthesis Route Risks

This compound is often synthesized via the nucleophilic substitution of 2-(chloromethyl)pyrimidin-4-amine with sodium methanesulfinate .

-

Risk: The precursor (chloromethyl analog) is a potent alkylating agent (potential mutagen). Ensure total consumption of the alkylating precursor before workup.

-

Exotherm: The oxidation of a sulfide precursor (if used) to the sulfone using mCPBA or Oxone is highly exothermic.

-

Control: Maintain reaction temperature <10°C during oxidant addition.

-

Stability[4]

-

Thermal: Stable up to ~150°C. Avoid heating dry solids above this limit.

-

Incompatibility: Strong oxidizing agents (risk of N-oxidation), Acid chlorides (acylation of the amine).

Emergency Procedures

Every laboratory handling this compound must have a spill kit capable of neutralizing basic organic solids.

| Scenario | Immediate Action | Protocol Reference |

| Inhalation | Remove to fresh air. Support breathing. | If wheezing occurs, administer oxygen and seek medical attention (H335). |

| Skin Contact | Wash with soap/water for 15 min. | Do not use organic solvents (ethanol) as they may increase dermal absorption. |

| Eye Contact | Flush with saline for 15 min. | Lift eyelids to ensure particulate removal. Consult an ophthalmologist. |

| Spill (Solid) | Wet wipe or HEPA vacuum. | Do not sweep (creates dust). Place in a sealed hazardous waste bag. |

Analytical Verification

To verify identity and purity, use the following standard methods.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Pyrimidine absorption).

NMR Characterization (DMSO-d₆)

-

¹H NMR:

-

δ ~8.2 ppm (d, 1H, Pyrimidine H-6)

-

δ ~7.0 ppm (bs, 2H, -NH₂)

-

δ ~6.5 ppm (d, 1H, Pyrimidine H-5)

-

δ ~4.4 ppm (s, 2H, -CH₂-SO₂)

-

δ ~3.0 ppm (s, 3H, -SO₂CH₃)

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1248236-11-4. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Aminopyrimidine derivatives hazard classification. Retrieved from [Link]

-

ChemSRC. 2-((Methylsulfonyl)Methyl)pyrimidin-4-amine CAS 1248236-11-4 Details. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

Solubility Profile & Technical Guide: 2-((Methylsulfonyl)methyl)pyrimidin-4-amine

[1][2]

Executive Summary & Compound Identity

This technical guide provides an in-depth analysis of the solubility characteristics of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib analogs). The compound features a pyrimidine core substituted with a polar amine group at position 4 and a methylsulfonylmethyl moiety at position 2.[1] Its solubility profile is dominated by the interplay between the electron-deficient pyrimidine ring and the highly polar sulfone group, dictating specific solvent choices for reaction, extraction, and crystallization.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-((Methylsulfonyl)methyl)pyrimidin-4-amine |

| CAS Number | 1248236-11-4 (Primary), 3993-78-0 (Related Analog) |

| Molecular Formula | C₆H₉N₃O₂S |

| Molecular Weight | 187.22 g/mol |

| Structural Features | Pyrimidine ring (aromatic, basic), Primary Amine (H-bond donor), Sulfone (strong H-bond acceptor, polar) |

Solubility Profile

The following data categorizes solubility based on solvent polarity and functional application (synthesis vs. purification). Data is synthesized from industrial purification protocols and structural analog behavior (e.g., 2-amino-4-methylpyrimidine).[1]

Qualitative Solubility Table

| Solvent Class | Solvent | Solubility Rating | Application Relevance |

| Polar Aprotic | DMSO | Very High (>100 mg/mL) | Primary solvent for NMR analysis and coupling reactions.[1] |

| DMF | High | Alternative reaction medium; difficult to remove.[1] | |

| Polar Protic | Methanol | High | Preferred solvent for recrystallization and transfers.[1] |

| Ethanol | Moderate to High | Used for reflux recrystallization; safer than methanol.[1] | |

| Water | Moderate | Soluble, especially at low pH (protonation of pyrimidine N).[1] | |

| Organic Esters | Ethyl Acetate | Low to Moderate | Used for extraction from aqueous phase; often requires salting out.[1] |

| Chlorinated | DCM | Moderate | Good for extraction; solubilizes the free base form effectively.[1] |

| Non-Polar | Hexane/Heptane | Insoluble | Anti-solvent for precipitation; used to wash crystals.[1] |

Thermodynamic & Kinetic Factors[2]

-

Sulfone Dipole: The sulfone group (

) introduces a strong dipole moment, significantly enhancing solubility in polar aprotic solvents like DMSO. It acts as a hydrogen bond acceptor, stabilizing the molecule in protic solvents like methanol.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Lattice Energy: The planar pyrimidine ring and the capacity for intermolecular hydrogen bonding (between the 4-amine and sulfone oxygens) create a stable crystal lattice. High temperatures (reflux) are often required to disrupt this lattice in alcohols (Ethanol/Methanol) during recrystallization.[1]

Experimental Protocols

These protocols are designed for researchers needing to determine precise solubility limits or purify the compound.[1]

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility (

-

Preparation: Weigh approximately 50 mg of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol).[1]

-

Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

-

Check: If the solid dissolves completely, add more solid until a suspension persists.[1]

-

-

Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

-

Quantification:

Protocol B: Recrystallization for Purification

Objective: Purify crude material using a Methanol/Water system.

-

Dissolution: Suspend crude 2-((Methylsulfonyl)methyl)pyrimidin-4-amine in Methanol (10 mL per gram of solid).

-

Heating: Heat to reflux (approx. 65°C) with stirring until the solid fully dissolves.

-

Note: If insoluble particles remain, filter the hot solution.[1]

-

-

Crystallization: Remove from heat. Slowly add Water (anti-solvent) dropwise until a faint turbidity persists.[1]

-

Cooling: Allow the solution to cool slowly to room temperature, then chill in an ice bath (0-5°C) for 1 hour.

-

Isolation: Filter the white crystals under vacuum. Wash with cold Ethanol/Water (1:1).[1]

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Visualization of Chemical Workflows

Figure 1: Solvation & Purification Logic

The following diagram illustrates the interaction between the molecule's functional groups and solvent choices during the purification process.

Caption: Figure 1.[1] Solvation logic map linking functional groups (Sulfone, Amine) to solvent compatibility (DMSO, Alcohols) and anti-solvent selection.

Figure 2: Purification Workflow

Caption: Figure 2. Standard purification workflow illustrating the transition from extraction solvents (DCM/EtOAc) to recrystallization solvents (Methanol).

References

-

Guidechem Chemical Dictionary. (2024).[1] 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS 1248236-11-4) Properties and Suppliers.[2][1] Retrieved from [1]

-

PubChem Compound Summary. (2024). 2-Methylpyrimidin-4-amine (Structural Analog Data).[1] National Center for Biotechnology Information.[1] Retrieved from [1]

-

Mettler Toledo. (2024).[1] Recrystallization Guide: Process, Procedure, Solvents.[1] Retrieved from [1]

-

American Chemical Society (ACS). (2023).[1] Structure–Reactivity Studies of 2-Sulfonylpyrimidines. Bioconjugate Chemistry.[1][3] Retrieved from [1]

-

Google Patents. (2020).[1] Recrystallization purification method of enamine salt (CN111632400B).[1] Retrieved from [1]

Methodological & Application

High-Fidelity Synthesis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine

Topic: synthesis protocol for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Scope

This application note details a robust, scalable synthetic route for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine , a critical pharmacophore in medicinal chemistry. The (methylsulfonyl)methyl group serves as a potent hydrogen-bond acceptor and metabolic anchor in various kinase inhibitors (e.g., JAK, PLK4 modulators) and antiviral agents.

Unlike generic protocols, this guide prioritizes the "Sulfide-Oxidation" strategy , utilizing a de novo pyrimidine ring construction. This approach avoids the instability associated with 2-(chloromethyl)pyrimidine intermediates and offers superior regiocontrol compared to direct alkylation methods.

Key Chemical Attributes

| Property | Specification |

| IUPAC Name | 2-((Methanesulfonyl)methyl)pyrimidin-4-amine |

| Molecular Formula | C₆H₉N₃O₂S |

| Molecular Weight | 187.22 g/mol |

| Key Functionality | Aminopyrimidine (H-bond donor/acceptor), Sulfone (Polar anchor) |

| Solubility Profile | Soluble in DMSO, DMF; Moderate in MeOH; Poor in non-polar solvents |

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Convergent Amidine-Enaminonitrile Cycle . This strategy disconnects the pyrimidine ring into two stable precursors: a 3-carbon electrophile and a 2-carbon amidine nucleophile.

Strategic Advantages

-

Regiospecificity: The nitrogen arrangement in the amidine guarantees the correct placement of the amino and alkyl groups.

-

Stability: The sulfone is introduced at the final stage via oxidation, preventing side reactions (e.g., elimination) during ring closure.

-

Scalability: Intermediates are crystalline solids, minimizing chromatographic purification.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core followed by late-stage oxidation.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-(Methylthio)acetamidine Hydrochloride

Objective: Convert the nitrile to the amidine salt to serve as the nucleophilic component for ring closure.

-

Reagents: 2-(Methylthio)acetonitrile (1.0 eq), Sodium Methoxide (0.1 eq), Ammonium Chloride (1.1 eq), Methanol (anhydrous).

-

Reaction Type: Pinner-like Amidine Synthesis.

Step-by-Step Workflow:

-

Activation: Dissolve 2-(methylthio)acetonitrile (10.0 g, 115 mmol) in anhydrous methanol (50 mL). Add a catalytic amount of NaOMe (0.5 M in MeOH, 23 mL) to initiate the formation of the imidate intermediate. Stir at room temperature (RT) for 4–6 hours.

-

Mechanistic Note: Basic conditions favor the direct addition of ammonia equivalents or formation of the imidate ester which is then displaced.

-

-

Amination: Add solid Ammonium Chloride (6.7 g, 126 mmol) directly to the reaction mixture.

-

Incubation: Seal the vessel and stir at RT for 24–48 hours. The solution will likely become a suspension as the amidine salt forms.

-

Isolation: Concentrate the mixture in vacuo to remove methanol. Triturate the residue with cold diethyl ether or acetone to remove unreacted nitrile.

-

Filtration: Filter the white solid (Amidine HCl salt) and dry under vacuum.

-

Yield Expectation: 85–95%.[1]

-

Storage: Hygroscopic; store in a desiccator.

-

Phase 2: Cyclization to 2-((Methylthio)methyl)pyrimidin-4-amine

Objective: Construct the pyrimidine ring via condensation of the amidine with a 3-carbon electrophile.

-

Reagents: 2-(Methylthio)acetamidine HCl (from Phase 1), 3-Ethoxyacrylonitrile (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol (anhydrous).

-

Reaction Type: Heterocyclic Condensation.

Step-by-Step Workflow:

-

Base Preparation: In a dry round-bottom flask under Argon, prepare a solution of sodium ethoxide (2.5 eq) in absolute ethanol (e.g., dissolve 2.6 g Na metal in 100 mL EtOH).

-

Amidine Free-Basing: Add the 2-(Methylthio)acetamidine HCl (10.0 g, 71 mmol) to the ethoxide solution. Stir for 15 minutes to liberate the free amidine.

-

Addition: Add 3-Ethoxyacrylonitrile (8.3 g, 85 mmol) dropwise (or as a solution in EtOH).

-

Note: 3,3-Diethoxypropionitrile can be used as an alternative if the acrylonitrile is unavailable, though it requires higher temperatures.

-

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product should appear as a UV-active spot with lower R_f than the starting material.

-

Work-up: Cool to RT. Concentrate the solvent to ~20% volume. Pour the residue into ice-water (200 mL).

-

Crystallization: The product often precipitates as a solid upon cooling/scratching. Filter and wash with cold water. If oil forms, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).

-

Target Intermediate:2-((Methylthio)methyl)pyrimidin-4-amine .

-

Yield Expectation: 60–75%.

-

Phase 3: Oxidation to 2-((Methylsulfonyl)methyl)pyrimidin-4-amine

Objective: Selectively oxidize the sulfide to the sulfone without forming the N-oxide.

-

Reagents: Sulfide Intermediate (1.0 eq), Oxone® (Potassium peroxymonosulfate) (1.2–1.5 eq), Methanol/Water (1:1).

-

Alternative: mCPBA (2.2 eq) in DCM (requires careful monitoring to avoid N-oxidation).

Step-by-Step Workflow (Oxone Method - Recommended):

-

Solvation: Dissolve 2-((Methylthio)methyl)pyrimidin-4-amine (5.0 g, 32 mmol) in MeOH (50 mL) and Water (50 mL). Cool to 0°C.

-

Oxidation: Add Oxone® (23.6 g, 38.4 mmol) portion-wise over 20 minutes. Maintain temperature < 10°C to ensure selectivity.

-

Mechanistic Insight: Oxone is highly effective at pH ~2-5. The acidic nature of the reagent prevents amine oxidation by protonating the pyrimidine nitrogen (making it less nucleophilic), while the sulfur remains reactive.

-

-

Reaction: Allow to warm to RT and stir for 4 hours. Monitor by LC-MS (Target Mass: 188 [M+H]⁺).

-

Quenching: Quench excess oxidant with saturated aqueous Sodium Bisulfite (NaHSO₃) solution until KI starch paper test is negative.

-

Neutralization: Carefully adjust pH to ~8 using saturated NaHCO₃. This liberates the free base of the product.

-

Extraction: Extract with EtOAc (4 x 50 mL). The sulfone is polar; if extraction is difficult, use DCM/iPrOH (3:1) or continuous extraction.

-

Final Isolation: Dry organic layers over MgSO₄, filter, and concentrate.

-

Product:2-((Methylsulfonyl)methyl)pyrimidin-4-amine .

-

Appearance: White to off-white crystalline solid.

-

Yield Expectation: 70–85%.

-

Analytical Validation

The following data ranges validate the structural integrity of the synthesized compound.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | δ 8.15 (d, 1H, Pyrimidine-H6), δ 6.50 (d, 1H, Pyrimidine-H5), δ 6.90 (br s, 2H, NH₂), δ 4.45 (s, 2H, CH₂-SO₂), δ 3.05 (s, 3H, SO₂-CH₃). |

| LC-MS (ESI+) | m/z 188.05 [M+H]⁺. No peak at 172 (sulfoxide) or 204 (N-oxide). |

| IR Spectroscopy | 1300 & 1150 cm⁻¹ (Strong SO₂ symmetric/asymmetric stretch), 3300–3400 cm⁻¹ (NH₂ stretch). |

Safety & Troubleshooting Guide

Critical Safety Hazards

-

3-Ethoxyacrylonitrile: Potentially toxic and irritant. Handle in a fume hood.

-

Oxone: Strong oxidant. Incompatible with strong bases and reducing agents. Risk of exotherm.

-

Sodium Ethoxide: Corrosive and moisture sensitive.

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 2 | Amidine HCl not fully neutralized. | Ensure NaOEt is in excess (2.5 eq) to neutralize HCl and deprotonate the amidine for nucleophilic attack. |

| N-Oxide Formation (Phase 3) | pH too high during oxidation. | If using mCPBA, keep cold (0°C). If using Oxone, do not basify until after the quench. |

| Product Water Solubility | Sulfone polarity. | During workup, salt out the aqueous phase with NaCl or use a more polar extraction solvent (DCM/MeOH). |

References

-

Pyrimidine Synthesis Review: Title: "The chemistry of pyrimidines and their benzo derivatives."[2] Source:Comprehensive Heterocyclic Chemistry III, 2008.[2] Context: General methodology for amidine-enaminonitrile condensation.

- Sulfide to Sulfone Oxidation: Title: "Oxone® in Organic Synthesis: A Review." Source:Organic Process Research & Development, 2013. Context: Selectivity of Oxone for sulfur oxidation in the presence of basic nitrogens.

-

Related Scaffold Synthesis: Title: "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." Source:European Journal of Medicinal Chemistry, 2020. URL: Context: Describes analogous synthesis of 2-substituted pyrimidin-4-amines.

-

Precursor Synthesis: Title: "Reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol."[3] Source:Russian Journal of Organic Chemistry, 2005. URL: Context: Discusses reactivity of nitrile derivatives in heterocyclic synthesis.

Sources

Application Note: 1H NMR Characterization of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine

Introduction & Scope

The compound 2-((methylsulfonyl)methyl)pyrimidin-4-amine serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs) and other heterocyclic pharmaceutical agents.[1] Its structure combines an electron-deficient pyrimidine ring with a polar methylsulfonyl side chain.[1]

Precise structural characterization of this intermediate is vital for two reasons:

-

Regioselectivity Verification: Synthetic routes involving pyrimidines often yield regioisomers.[1] NMR confirms the correct substitution pattern (2- vs 4- vs 6-position).[1]

-

Quantitative Purity: The sulfonyl methyl group provides a distinct, isolated singlet that serves as an internal standard for purity assessment against residual solvents.[1]

This guide provides a validated protocol for the structural elucidation and purity assessment of this compound using 1H NMR spectroscopy, focusing on solvent selection, acquisition parameters, and signal assignment logic.

Experimental Protocol

Safety & Handling

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Handling: Weigh solid material in a fume hood to avoid inhalation of fine dust.[1]

Sample Preparation

The choice of solvent is critical due to the polarity of the sulfonyl group and the exchangeable nature of the amine protons.

| Parameter | Specification | Rationale |

| Solvent | DMSO-d6 (99.9% D) | Solubilizes the polar sulfone; slows proton exchange to visualize the -NH2 signal as a sharp(er) peak compared to CDCl3.[1] |

| Concentration | 5 – 10 mg / 600 µL | Optimal signal-to-noise (S/N) ratio without inducing viscosity broadening.[1] |

| Tube Quality | 5 mm High-Precision | Required for high-field instruments (≥400 MHz) to minimize shimming artifacts.[1] |

| Reference | TMS (0.00 ppm) or Residual Solvent (2.50 ppm) | Internal referencing is preferred.[1] |

Acquisition Parameters (Standard 400/600 MHz)

To ensure quantitative integration of the sulfone methyl against the aromatic protons, the relaxation delay must account for different T1 times.

-

Pulse Sequence: zg30 (30° pulse) or equivalent.

-

Spectral Width: -2 to 14 ppm (covers all signals including exchangeables).[1]

-

Acquisition Time (AQ): ≥ 3.0 sec (ensures high digital resolution).

-

Relaxation Delay (d1): 10 - 15 sec .

-

Scans (ns): 16 – 64 (dependent on concentration).[1]

-

Temperature: 298 K (25 °C).[1]

Characterization Workflow

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

Figure 1: Operational workflow for NMR characterization, emphasizing the feedback loop for purity validation.

Spectral Analysis & Assignment

Expected Chemical Shifts (DMSO-d6)

The molecule contains four distinct proton environments.[1] The table below summarizes the expected signals.

| Moiety | Proton Count | Multiplicity | Chemical Shift ( | Coupling ( | Assignment Logic |

| -SO₂-CH₃ | 3H | Singlet (s) | 3.0 – 3.2 ppm | N/A | Methyl group attached to electron-withdrawing sulfonyl.[1] |

| -CH₂- | 2H | Singlet (s) | 4.4 – 4.6 ppm | N/A | Methylene bridge.[1] Deshielded by both pyrimidine and sulfone.[1] |

| Pyrimidine H-5 | 1H | Doublet (d) | 6.3 – 6.5 ppm | ~5.5 Hz | Adjacent to amine (shielding effect).[1] Couples to H-6. |

| -NH₂ | 2H | Broad Singlet (br s) | 6.8 – 7.2 ppm | N/A | Exchangeable.[1] Disappears on D₂O shake. |

| Pyrimidine H-6 | 1H | Doublet (d) | 8.0 – 8.2 ppm | ~5.5 Hz | Adjacent to ring Nitrogen (deshielding effect).[1] Couples to H-5. |

Structural Logic & Connectivity

The confirmation of the structure relies on the coupling between H-5 and H-6 and the integration ratio.

-

The Pyrimidine Doublets: The pyrimidine ring protons form an AX spin system.[1]

-

H-6 is significantly downfield (~8.1 ppm) because it is adjacent to the ring nitrogen (N1).[1]

-

H-5 is upfield (~6.4 ppm) due to the electron-donating resonance effect of the 4-amino group.[1]

-

Coupling Constant (

): The observed coupling of ~5.5 Hz is characteristic for vicinal protons on a pyrimidine ring.

-

-

The Sulfonyl Handle:

-

The methylene protons (-CH2-) appear as a singlet.[1] If this peak appears as a doublet or multiplet, it indicates a failure in symmetry or the presence of a chiral impurity (unlikely in this achiral molecule) or restricted rotation (rare at RT for this specific chain).

-

Signal Assignment Diagram[1]

Figure 2: Logical assignment tree correlating chemical environment to spectral observation.

Validation & Troubleshooting

The D₂O Shake Test

To confirm the amine signal:

-

Acquire the standard spectrum in DMSO-d6.[1]

-

Add 1-2 drops of D₂O to the NMR tube.[1]

-

Shake and re-acquire.[1]

-

Result: The broad singlet at ~7.0 ppm (NH2) should disappear or significantly diminish due to H/D exchange. The water peak (HDO) at ~3.3 ppm will increase.[1]

Common Impurities[1]

-

Residual Water: Appears at 3.33 ppm in DMSO-d6.[1] Can overlap with the methyl sulfone signal (~3.1 ppm) if the peak is broad. Remedy: Dry the sample or use a higher temperature (310 K) to shift the water peak.

-

Dimethyl Sulfone: A common synthetic byproduct.[1] Appears as a sharp singlet at ~3.0 ppm.[1] This is dangerously close to the product's methyl signal.[1] Differentiation: Look for the integral ratio.[1] The product requires a 3:2 ratio between the methyl (3.1 ppm) and methylene (4.5 ppm). If the methyl integral is >1.5x the methylene, you have sulfone contamination.

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515.[1][2] Link

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for Pyrimidine coupling constants).

-

PubChem Compound Summary. "2-Methylpyrimidin-4-amine" (Structural analog data). National Center for Biotechnology Information.[1] Link

-

Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. "1H Chemical Shifts in NMR: Part 23, the Effect of Dimethyl Sulphoxide versus Chloroform Solvent."[3] Magn.[1][3] Reson. Chem.2006 , 44, 491–509.[1][3] Link

Sources

experimental protocol for testing 2-((Methylsulfonyl)methyl)pyrimidin-4-amine in vitro

Application Note: In Vitro Characterization of the Pharmacophore Fragment 2-((Methylsulfonyl)methyl)pyrimidin-4-amine [1]

Executive Summary

This application note details the experimental protocols for the in vitro assessment of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (MSM-P4A) . Structurally, MSM-P4A represents a "privileged scaffold" in medicinal chemistry.[1] The 4-aminopyrimidine moiety is a classic hinge-binding motif found in numerous kinase inhibitors (e.g., JAK, ALK inhibitors), while the 2-((methylsulfonyl)methyl) side chain offers unique hydrogen-bonding vectors for exploring solvent-exposed regions or specific selectivity pockets (e.g., the gatekeeper residue).[1]

This guide treats MSM-P4A as a high-value Fragment-Based Drug Discovery (FBDD) candidate.[1] The protocols below are designed to validate its solubility, binding affinity (via Thermal Shift), and functional inhibition potential.

Part 1: Compound Management & Quality Control

Before biological testing, the physicochemical integrity of the fragment must be established.[1] Sulfone-containing fragments often exhibit specific solubility profiles that dictate assay conditions.

Solubilization Protocol

-

Objective: Create a stable 100 mM stock solution.

-

Reagents: DMSO (Anhydrous, ≥99.9%), MSM-P4A powder.[1]

-

Safety: MSM-P4A is a potential irritant.[1][2] Use nitrile gloves and work in a fume hood.[1]

Step-by-Step:

-

Weighing: Accurately weigh 10.0 mg of MSM-P4A (MW: ~201.25 g/mol ).[1]

-

Calculation:

For 10 mg at 100 mM: -

Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.[1]

-

Sonication: Sonicate at 40°C for 5 minutes to ensure complete dissolution of the sulfone moiety.

-

QC Check: Inspect for turbidity. If clear, aliquot into amber glass vials and store at -20°C. Avoid freeze-thaw cycles >3 times.

Aqueous Solubility Limit (Kinetic)

-

Rationale: Fragments must be soluble in assay buffer (usually <5% DMSO) to avoid false positives (aggregation).[1]

-

Method: Nephelometry or Absorbance (OD620).[1]

-

Threshold: MSM-P4A should remain soluble at ≥500 µM in PBS (pH 7.[1]4) with 1% DMSO.

Part 2: Biophysical Screening (Thermal Shift Assay)

Since MSM-P4A is a fragment, its affinity (

Experimental Logic

The binding of MSM-P4A to the protein stabilizes the folded state, shifting the melting temperature (

Workflow Visualization

Caption: Figure 1. DSF workflow for validating MSM-P4A binding. A positive shift (

Detailed Protocol

-

Buffer Prep: 10 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20.

-

Plate Setup (384-well PCR plate):

-

Control: 19 µL Protein/Dye Mix + 1 µL DMSO.

-

Test: 19 µL Protein/Dye Mix + 1 µL MSM-P4A stock (Final conc: 1 mM).

-

-

Run Conditions:

-

Data Interpretation:

Part 3: Functional Potency (ADP-Glo Kinase Assay)

If binding is confirmed, assess functional inhibition.[1] Given the aminopyrimidine core, a kinase assay is the logical next step.[1]

Assay Principle

This assay quantifies the ADP generated by the kinase reaction.[1] MSM-P4A inhibition will result in less ADP and lower luminescence.[1]

Protocol Parameters

| Parameter | Value | Notes |

| Enzyme | JAK2 or ALK | 5-10 ng/well |

| Substrate | Poly(Glu,Tyr) 4:1 | 0.2 mg/mL |

| ATP Concentration | Usually 10-50 µM | |

| MSM-P4A Range | 0.1 µM - 1000 µM | High range required for fragments |

| Incubation | 60 min @ RT | Kinase reaction time |

| Detection | Luminescence | Integration time: 0.5 - 1.0 sec |

Step-by-Step Methodology

-

Compound Dilution: Prepare a 3-fold serial dilution of MSM-P4A in 100% DMSO (Top conc: 50 mM). Dilute 1:25 into 1x Kinase Buffer to create 2x working solutions (4% DMSO).

-

Reaction Assembly (Low Volume 384-well plate):

-

Termination: After 60 mins, add 6 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Detection: Add 12 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light).[1] Incubate 30 min.

-

Read: Measure Luminescence.

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Part 4: In Vitro Permeability (PAMPA)

For MSM-P4A to be a viable lead, it must cross cell membranes.[1] The sulfone group is polar; permeability must be verified.[1]

Parallel Artificial Membrane Permeability Assay (PAMPA)

-

System: Corning Gentest™ PAMPA Plate System.[1]

-

Membrane: Artificial lipid-oil-lipid membrane (PVDF filter coated with lecithin/dodecane).[1]

Protocol

-

Donor Plate: Add 300 µL of MSM-P4A (50 µM in PBS, pH 7.4).

-

Acceptor Plate: Add 200 µL of PBS (pH 7.4) to the top wells.[1]

-

Assembly: Sandwich the plates. Ensure the lipid-coated filter touches the donor solution.[1]

-

Incubation: 5 hours at Room Temperature in a humidity chamber (prevent evaporation).

-

Quantification:

-

Calculation:

[1]-

Target:

(Moderate to High Permeability).[1]

-

Part 5: Signaling Pathway Context

Understanding where MSM-P4A fits in the biological landscape is crucial.[1] If it acts as a kinase inhibitor (e.g., JAK-STAT pathway), the downstream effects should be monitored.[1]

Caption: Figure 2. Hypothetical mechanism of action. MSM-P4A targets the ATP-binding pocket of upstream kinases (e.g., JAK), preventing STAT phosphorylation.[1]

References

-

Structural Basis of Kinase Inhibition: Traxler, P., & Furet, P. (1999).[1] Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.[1]

-

Fragment-Based Screening (DSF): Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[1] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[1] Nature Protocols, 2(9), 2212-2221.[1]

-

ADP-Glo Assay Validation: Zegzouti, H., et al. (2009).[1] ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases.[1] Assay and Drug Development Technologies, 7(6), 560-572.[1]

-

PAMPA Methodology: Di, L., et al. (2003).[1] High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.[1]

-

Aminopyrimidine Scaffolds: Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1][3] Nature Reviews Cancer, 9, 28–39.[1]

Sources

Application Notes and Protocols for Aminopyrimidine-Based Kinase Inhibitors

A Senior Application Scientist's Guide to Leveraging the Aminopyrimidine Scaffold in Kinase Drug Discovery

Introduction

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] This privileged structure has been successfully employed to target a wide array of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and autoimmune disorders.[2][3] The versatility of the aminopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the application of aminopyrimidine-based compounds as kinase inhibitors, complete with detailed protocols for their characterization. While specific data on 2-((Methylsulfonyl)methyl)pyrimidin-4-amine as a kinase inhibitor is not extensively available in public literature, the principles and protocols outlined herein are broadly applicable to novel compounds based on the aminopyrimidine framework.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Aminopyrimidine-based inhibitors typically function as ATP-competitive inhibitors. They achieve their potency by forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved motif that connects the N- and C-lobes of the kinase domain. The pyrimidine nitrogen atoms and the exocyclic amino group are crucial for this interaction, mimicking the adenine portion of ATP. Substitutions at other positions of the pyrimidine ring are then used to confer selectivity and exploit additional binding interactions in the active site.

For instance, 2,4-diaminopyrimidine derivatives have been developed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[4] Similarly, modifications to the aminopyrimidine core have yielded inhibitors targeting kinases such as Polo-like kinase 4 (PLK4), Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR).[2][5][6]

Below is a generalized representation of a signaling pathway that can be modulated by an aminopyrimidine-based kinase inhibitor targeting a receptor tyrosine kinase (RTK).

Caption: Generalized signaling pathway inhibited by an aminopyrimidine-based kinase inhibitor.

Applications in Kinase Research

Aminopyrimidine-based inhibitors are versatile tools for:

-

Target validation: Investigating the biological role of specific kinases in disease models.

-

Drug discovery: Serving as a scaffold for the development of novel therapeutics.

-

Probing cellular pathways: Elucidating the downstream effects of kinase inhibition.

Experimental Protocols

The following protocols provide a framework for the characterization of a novel aminopyrimidine-based kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.

1.1. Materials and Reagents:

-

Recombinant kinase of interest

-

Biotinylated substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (aminopyrimidine inhibitor) dissolved in DMSO

-

Europium-labeled anti-phospho-substrate antibody (donor)

-

Streptavidin-allophycocyanin (SA-APC) (acceptor)

-

Stop buffer (e.g., 10 mM EDTA in kinase assay buffer)

-

384-well low-volume white plates

-

TR-FRET compatible plate reader

1.2. Experimental Workflow:

Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.

1.3. Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add 50 nL of the compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the kinase and biotinylated substrate peptide in kinase assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding 5 µL of stop buffer containing the Eu-labeled antibody and SA-APC.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

1.4. Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of the inhibitor on the proliferation of a cancer cell line known to be dependent on the target kinase.

2.1. Materials and Reagents:

-

Cancer cell line (e.g., MCF-7 for some RTK inhibitors)[7]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom white plates

-

Luminometer

2.2. Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Remove the old medium from the plate and add 100 µL of the medium containing the compound dilutions.

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add 100 µL of the cell viability reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

2.3. Data Analysis:

-

Normalize the luminescence signal to the vehicle control (DMSO).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Engagement

This protocol assesses whether the inhibitor blocks the phosphorylation of the target kinase or its downstream substrates in cells.

3.1. Materials and Reagents:

-

Cancer cell line

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-kinase, anti-total-kinase, anti-phospho-downstream protein, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

3.2. Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours).

-

If necessary, stimulate the pathway with a growth factor.

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Image the blot using a chemiluminescence imaging system.

3.3. Data Analysis:

-

Quantify band intensities using image analysis software.

-

Normalize the phospho-protein signal to the total protein signal and the loading control (GAPDH).

-

Compare the levels of phosphorylated proteins in treated versus untreated cells to confirm target engagement.

Data Presentation: Comparative Analysis of Aminopyrimidine Inhibitors

The following table summarizes the activity of several published aminopyrimidine-based kinase inhibitors to illustrate the diversity of targets for this scaffold.

| Compound Class | Target Kinase(s) | Reported IC₅₀ | Reference |

| 2,4-Diaminopyrimidines | c-Met | Varies | [4] |

| 2,4-Pyrimidinediamines | ALK, HDACs | Dual activity | [5] |

| Aminopyrimidine Core | PLK4 | 6.7 nM | [6] |

| Pyrimidine-based | Aurora Kinase | Varies | [8] |

| 4-Aminopyrazolopyrimidine | BTK | 8.2 nM | [9] |

Conclusion

The aminopyrimidine scaffold is a highly valuable starting point for the development of kinase inhibitors. The protocols and principles detailed in this guide provide a robust framework for researchers and drug development professionals to characterize the activity and mechanism of novel aminopyrimidine-based compounds. By systematically evaluating in vitro potency, cellular activity, and target engagement, researchers can effectively advance promising candidates through the drug discovery pipeline.

References

- Elaboration of the SAR around a series of 2,4-diaminopyrimidines led to a number of c-Met inhibitors... (2011). PubMed.

- 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Benchchem.

- 2-Methylpyrimidin-4-amine. PubChem.

- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors... (2022).

- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. PMC.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins (2021).

- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.

- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation (2018).

- Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Tre

- Compounds and compositions for modulating EGFR mutant kinase activities.

- Design and Synthesis of 2-Aminopyrazolpyrimidopyridone Derivatives as RETV 804M and RETG 810C Kinase Inhibitors. PubMed.

- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.

- Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- United States P

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 3. Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

crystallization of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine

Application Note: Crystallization and Purification of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine

Part 1: Executive Summary & Technical Context

2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and other pharmaceutical actives requiring a polar pyrimidine scaffold.[1][2] Its structure features a basic 4-aminopyrimidine core substituted at the 2-position with a methylsulfonylmethyl group.[1][3]

The Purification Challenge: The synthesis of this compound typically involves the oxidation of its sulfide precursor, 2-((methylthio)methyl)pyrimidin-4-amine .[1][2] Consequently, the crude isolation often contains three distinct species with varying polarities:

-

Target Sulfone: Highly polar, crystalline.[1]

-

Sulfoxide Intermediate: Very polar, often hygroscopic.[1]

-

Unreacted Sulfide: Less polar, potential catalyst poison in downstream Suzuki or Buchwald couplings.[1]

This protocol details a cooling-antisolvent crystallization strategy designed to maximize yield while selectively rejecting the sulfide and sulfoxide impurities.[1]

Part 2: Physicochemical Profile & Solubility Logic

Understanding the solubility differential between the sulfone and its impurities is the key to successful crystallization.

Table 1: Solubility Profile (Estimated at 25°C)

| Solvent | Solubility | Role in Protocol |

| DMSO / DMF | High (>100 mg/mL) | Initial dissolution (if crude is dirty) or reaction solvent.[1][2] |

| Methanol / Ethanol | Moderate (Hot), Low (Cold) | Primary Solvent. Ideal for cooling crystallization.[2] |

| Water | Low to Moderate | Anti-solvent. Drastically reduces solubility of the sulfone.[1] |

| Ethyl Acetate | Low | Wash solvent to remove non-polar sulfide impurities.[1] |

| Hexanes / Toluene | Insoluble | Not useful for dissolution; potential wash solvents.[1] |

Part 3: Detailed Crystallization Protocols

Protocol A: Recrystallization from Ethanol/Water (High Purity)

Recommended for removal of sulfide precursors and sulfoxide byproducts.[2]

Reagents:

Step-by-Step Procedure:

-

Dissolution:

-

Charge the crude solid (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add Ethanol (10 volumes, 100 mL) .

-

Heat the mixture to reflux (approx. 78°C).

-

Observation: If the solid does not completely dissolve after 15 minutes at reflux, add more Ethanol in 1-volume increments until a clear solution is obtained.[1]

-

Note: If insoluble black specks remain (Pd residues or inorganic salts), perform a hot filtration through a Celite pad.[2]

-

-

Nucleation & Crystal Growth:

-

Anti-Solvent Addition (Optional but Recommended):

-

Cooling & Isolation:

-

Washing & Drying:

Protocol B: Flash Precipitation from DMSO (High Throughput)